molecular formula C11H19F2NO3 B13067104 tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate

tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate

Cat. No.: B13067104
M. Wt: 251.27 g/mol
InChI Key: BVICNDRDNSFWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate (CAS 2167944-05-8) is a fluorinated cyclohexyl carbamate derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry . Its structure features a tert-butyloxycarbonyl (Boc) protected amine, which provides stability during synthetic transformations and can be readily deprotected under mild acidic conditions . The simultaneous presence of difluoro and hydroxyl groups on the cyclohexane ring enhances the molecule's reactivity and enables selective functionalization, making it a versatile building block for the construction of complex molecules . In pharmaceutical research, such fluorinated carbamates are of significant interest for the development of bioactive molecules; the introduction of fluorine atoms is a common strategy to fine-tune a compound's lipophilicity, metabolic stability, and binding affinity . This compound is related to a class of benzenesulfonamides investigated as high-affinity, selective inhibitors for cancer-associated carbonic anhydrase isozymes, highlighting the role of fluorinated intermediates in targeted drug discovery . As a defined chemical entity, it is suitable for high-precision research applications, including the synthesis of potential therapeutic agents and other fine chemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-4-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8-5-4-7(15)6-11(8,12)13/h7-8,15H,4-6H2,1-3H3,(H,14,16)

InChI Key

BVICNDRDNSFWPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves:

  • Introduction of difluoro substituents on the cyclohexane ring.
  • Installation of the hydroxy group at a specific position.
  • Formation of the carbamate group using tert-butyl dicarbonate or related reagents.

Reported Synthetic Procedure

A detailed synthesis example is reported for a closely related compound, tert-butyl (1R,2S)-3,3-difluoro-2-hydroxycyclohexylcarbamate, which shares structural similarities with the target compound:

  • Starting Materials:
    (1S,6R)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexanol, tert-butyl dicarbonate (Boc2O), palladium hydroxide on activated carbon (Pd(OH)2/C), and palladium on activated carbon (Pd/C).

  • Reaction Conditions:
    The mixture is stirred in methanol at 50 °C under hydrogen atmosphere (50 psi) for 16 hours.

  • Workup:
    After completion, the catalyst is filtered off, and the filtrate is concentrated under vacuum. The residue is purified by silica gel column chromatography (petroleum ether:ethyl acetate gradient from 20:1 to 5:1).

  • Yield:
    Approximately 67% yield of the tert-butyl carbamate product as a white solid.

  • Characterization:
    1H NMR confirms the structure with characteristic multiplets and singlets corresponding to the tert-butyl group and cyclohexyl protons.

Reaction Mechanism Insights

  • The difluoro substitution is maintained during the hydrogenation step, indicating the stability of the geminal difluoro group under these conditions.
  • The Boc group is introduced via reaction with Boc2O, protecting the amine functionality.
  • Hydrogenation likely serves to reduce any unsaturated intermediates or remove protecting groups on the amine precursor.

Alternative Preparation Strategies

While the above method is a direct hydrogenation and Boc protection route, other methods in the literature for related carbamate derivatives include:

  • Phase-transfer catalysis alkylation:
    Using tetrabutylammonium bromide as a catalyst with potassium hydroxide and methyl sulfate in ethyl acetate solvent to alkylate intermediates leading to carbamate derivatives.

  • Mixed acid anhydride formation:
    N-BOC-amino acids or cyclohexanol derivatives are converted to mixed acid anhydrides using isobutyl chlorocarbonate and then condensed with amines in ethyl acetate to form carbamates.

These methods are more general and may be adapted for the target compound depending on the availability of intermediates.

Data Table: Key Preparation Parameters

Parameter Details
Starting Material Difluoro-hydroxycyclohexyl amine derivatives
Carbamate Source Di-tert-butyl dicarbonate (Boc2O)
Catalyst Pd(OH)2 on activated carbon and Pd on activated carbon
Solvent Methanol
Temperature 50 °C
Pressure Hydrogen atmosphere, 50 psi
Reaction Time 16 hours
Purification Method Silica gel column chromatography (PE:EA gradient 20:1 to 5:1)
Yield ~67%
Characterization Techniques 1H NMR spectroscopy

Research Findings and Considerations

  • The use of palladium catalysts under hydrogen atmosphere is effective for the reduction and protection steps without defluorination.
  • The Boc protection is efficient and yields stable carbamate products suitable for further pharmaceutical applications.
  • Chromatographic purification is necessary to achieve high purity, indicating side reactions or incomplete conversions may occur.
  • The stereochemistry of the cyclohexyl ring (e.g., 1R,2S or trans configurations) is controlled during synthesis and confirmed by NMR and chiral analysis.

Chemical Reactions Analysis

tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The difluorocyclohexyl ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The 2,2-difluoro-4-hydroxy variant differs from ’s mono-fluoro analog by an additional fluorine atom, likely enhancing electronegativity and steric hindrance. This could reduce hydrogen-bonding capacity compared to hydroxy groups but improve metabolic stability .
  • The trans-4-hydroxymethyl analog () shows higher hydrophilicity due to the hydroxymethyl group, whereas the 4-hydroxy group in the target compound may exhibit stronger acidity (pKa ~10–12) .

Physicochemical Properties

Available data from analogs suggest trends:

Property tert-Butyl (2-fluoro-4-hydroxycyclohexyl)carbamate tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate tert-Butyl (4-chlorophenethyl)carbamate
LogP (Predicted) ~1.8 (estimated) 1.49 (iLOGP) 3.02 (estimated)
TPSA 66.4 Ų 58.6 Ų 38.3 Ų
H-bond donors 2 (OH, NH) 2 (OH, NH) 1 (NH)

Implications for the Difluoro Compound :

  • The 4-hydroxy group contributes to higher polar surface area (TPSA), enhancing solubility in polar solvents .

Challenges :

  • Steric hindrance from the 2,2-difluoro group may reduce reaction yields during Boc protection or subsequent functionalization .

Inference for the Difluoro Compound :

    Biological Activity

    tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is a compound with significant biological activity, particularly in the context of enzyme inhibition and protein interactions. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic settings.

    Chemical Structure and Properties

    The compound is characterized by the molecular formula C11H19F2NO3\text{C}_{11}\text{H}_{19}\text{F}_2\text{N}\text{O}_3 and a molecular weight of approximately 251.27 g/mol. The structure includes a tert-butyl group , a difluoro-substituted cyclohexyl ring , and a hydroxyl group . The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for its biological activity.

    Research indicates that this compound exhibits its biological effects primarily through:

    • Enzyme Inhibition : The compound forms covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly effective in modulating enzyme functions involved in metabolic pathways.
    • Binding Affinity : Its unique structure allows for enhanced binding affinity to hydrophobic pockets within target proteins, which may lead to increased specificity and efficacy in therapeutic applications.

    Enzyme Inhibition Studies

    In vitro studies have demonstrated that this compound can inhibit various enzymes involved in critical biological processes:

    • Beta-secretase Inhibition : The compound shows potential as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer’s disease pathology. This inhibition can prevent the aggregation of amyloid-beta peptides, which are known to form plaques in the brains of Alzheimer's patients .
    • Acetylcholinesterase Inhibition : Similar to beta-secretase inhibition, the compound has been evaluated for its ability to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission and is a target for Alzheimer's treatment .

    Case Studies

    • In Vitro Neuroprotective Effects : A study investigated the protective effects of this compound on astrocyte cells exposed to amyloid-beta. The results indicated that treatment with this compound reduced cell death and inflammatory cytokine production compared to untreated controls .
    • In Vivo Efficacy : In animal models, the compound exhibited moderate protective effects against cognitive decline induced by scopolamine, a drug used to model Alzheimer's disease symptoms. However, its bioavailability in brain tissues was noted as a limiting factor for achieving significant therapeutic outcomes.

    Comparative Analysis with Similar Compounds

    A comparison with structurally similar compounds reveals that this compound may possess enhanced biological activity due to its specific difluorination pattern and hydroxyl substitution:

    Compound NameMolecular FormulaKey Biological Activity
    This compoundC11H19F2NO3Enzyme inhibition (beta-secretase, acetylcholinesterase)
    tert-Butyl carbamateC9H19NO2General enzyme inhibition
    tert-Butyl (4-hydroxycyclohexyl)carbamateC11H17NO3Limited enzyme inhibition

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.